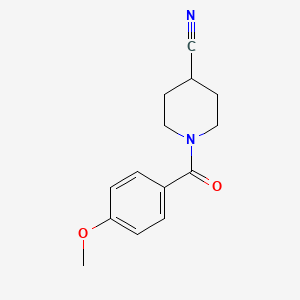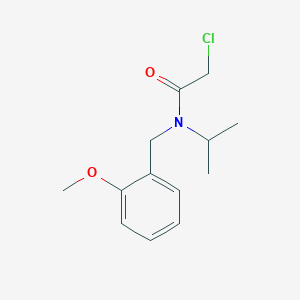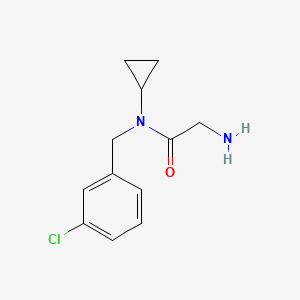
2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features an amine group, a chloro-substituted benzyl group, and a cyclopropyl group attached to an acetamide moiety, making it a versatile molecule for further chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide typically involves the following steps:
Benzylamine Synthesis: The starting material, 3-chlorobenzylamine, is synthesized through the reduction of 3-chlorobenzonitrile using hydrogen in the presence of a suitable catalyst.
Cyclopropylamine Synthesis: Cyclopropylamine is prepared by the hydrogenation of cyclopropanone.
Acetamide Formation: The final step involves the reaction of 3-chlorobenzylamine with cyclopropylamine in the presence of acetic anhydride to form the acetamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or benzyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and organometallic reagents are employed under various conditions.
Major Products Formed:
Oxidation Products: Amides, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted benzylamines, cyclopropylamines.
Aplicaciones Científicas De Investigación
2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide has found applications in various scientific research areas:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. Additionally, it may interact with receptors, modulating their signaling pathways and leading to biological effects.
Comparación Con Compuestos Similares
2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-Amino-N-(2-chloro-benzyl)-N-cyclopropyl-acetamide, 2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-acetamide.
Uniqueness: The presence of the chloro-substituted benzyl group at the 3-position provides distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-3-1-2-9(6-10)8-15(11-4-5-11)12(16)7-14/h1-3,6,11H,4-5,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWHERMEKLJGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)Cl)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
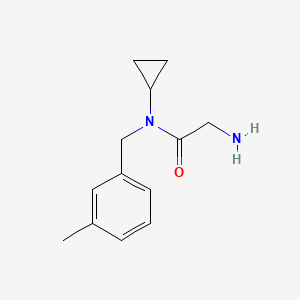
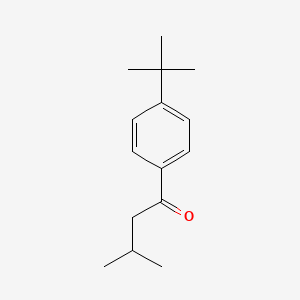
![2-[Cyclopropyl-[(3-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846563.png)
![2-[Cyclopropyl-[(4-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846570.png)
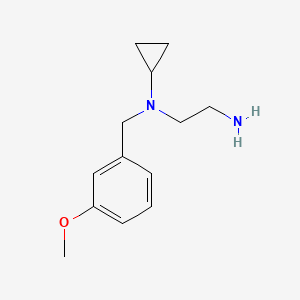
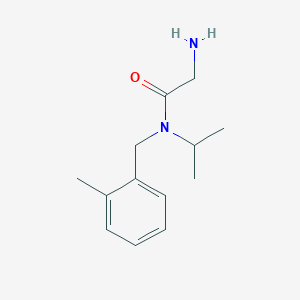
![4-[[Methyl(2-methylpropyl)azaniumyl]methyl]benzoate](/img/structure/B7846596.png)
![2-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)ethanamine](/img/structure/B7846600.png)
![2-[(3-Chlorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7846605.png)
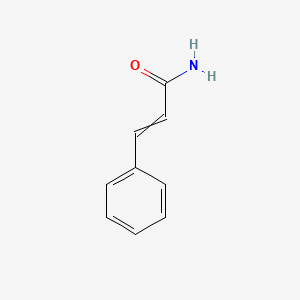

![2-[(2-Chlorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7846633.png)
